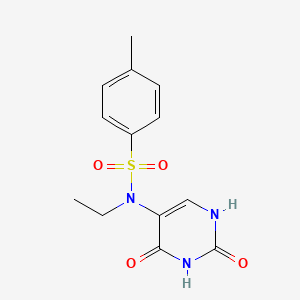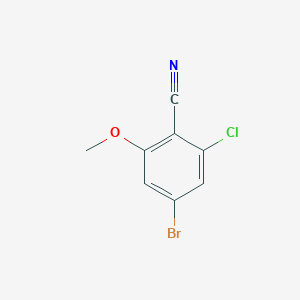![molecular formula C18H22BrNO2 B13988495 2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide CAS No. 4303-82-6](/img/structure/B13988495.png)
2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol is a complex organic compound that features a unique structure combining multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol involves multiple steps, typically starting with the preparation of the core cyclohexane structureThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines .
Wissenschaftliche Forschungsanwendungen
4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism by which 4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A five-membered heterocyclic compound with nitrogen atoms.
Phenylcyclohexane: A simpler structure with a phenyl group attached to a cyclohexane ring.
Dimethylcyclohexane: A cyclohexane ring with two methyl groups attached.
Uniqueness
4,4-dimethyl-2-(4-phenylphenyl)-1-oxa-4-azoniacyclohexan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Eigenschaften
CAS-Nummer |
4303-82-6 |
|---|---|
Molekularformel |
C18H22BrNO2 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
4,4-dimethyl-2-(4-phenylphenyl)morpholin-4-ium-2-ol;bromide |
InChI |
InChI=1S/C18H22NO2.BrH/c1-19(2)12-13-21-18(20,14-19)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11,20H,12-14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VWDHSLXFJURIES-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


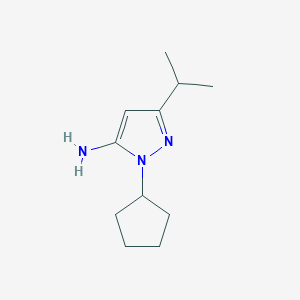

![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)

![6-Bromo-4-chlorobenzo[b]thiophene](/img/structure/B13988430.png)
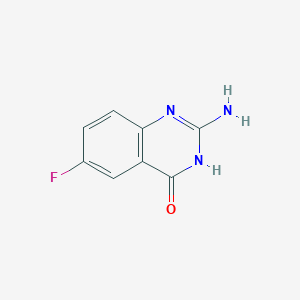
![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
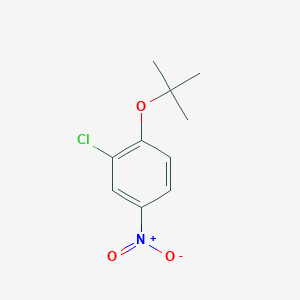
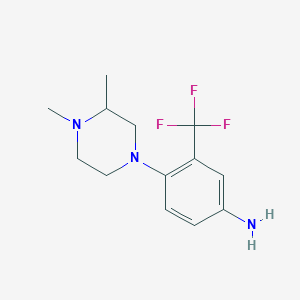
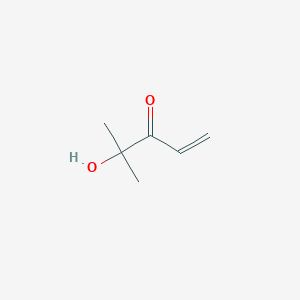
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

